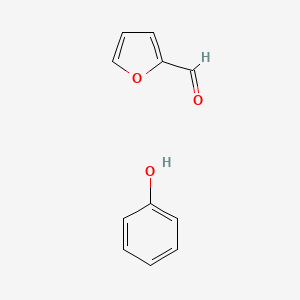

Furan-2-carbaldehyde;phenol

Cat. No. B8636697

Key on ui cas rn:

26338-61-4

M. Wt: 190.19 g/mol

InChI Key: ANAGEECPKFGKEL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04526924

Procedure details

Into a 4 liter resin vessel equipped with a mechanical stirrer, distillation condenser, heating mantel and thermometer is placed 2000 gms (21.28 moles) of USP phenol and 1480 gms (15.25 moles) of furfural. This mixture is heated to 66° C. and 30.0 gms (0.36 mole) sodium carbonate added. The charge is then slowly heated to 121° C., at which temperature the heating mantel is removed. The reaction then becomes exothermic and the temperature continues to rise until boiling begins at 135° C. The distillate is collected in a separating device and the furfural layer is periodically drawn off and returned to the batch during the course of the reaction. Distillation is continued for 3 hours, 40 minutes with the batch temperature maintained between 133° and 139° C. The resin is then discharged from the vessel and allowed to cool to a solid which has a melting point of 89° C. (192° F.), a yield of 3230 gms, a glass transistion temperature of 330° K. (134.6° F.). This is a non-curing Novolak resin, as shown when tested on a hot plate at 330° F., but when thoroughly mixed with 10 pph of hexa, has a set time at 330° F. of 65-69 sec.

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:8](=[O:14])[C:9]1[O:13][CH:12]=[CH:11][CH:10]=1.C(=O)([O-])[O-].[Na+].[Na+]>>[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:8](=[O:14])[C:9]1[O:13][CH:12]=[CH:11][CH:10]=1 |f:2.3.4,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Two

|

Name

|

|

|

Quantity

|

1480 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CO1)=O

|

Step Three

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

66 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 4 liter resin vessel equipped with a mechanical stirrer

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distillation condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating mantel and thermometer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The charge is then slowly heated to 121° C., at which temperature the heating mantel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

until boiling begins at 135° C

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The distillate is collected in a separating device

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

returned to the batch during the course of the reaction

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Distillation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained between 133° and 139° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to a solid which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a melting point of 89° C. (192° F.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a glass transistion temperature of 330° K

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(134.6° F.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

tested on a hot plate at 330° F.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

when thoroughly mixed with 10 pph of hexa

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 330° F.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of 65-69 sec

|

|

Duration

|

67 (± 2) s

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |